molecular formula C9H5F3N2O2 B3219151 6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid CAS No. 1190315-83-3

6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid

Cat. No.: B3219151
CAS No.: 1190315-83-3
M. Wt: 230.14 g/mol
InChI Key: MFTXNTQRADAIPL-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrrolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid typically involves multiple steps, starting with the construction of the pyrrolopyridine core followed by the introduction of the trifluoromethyl group. Common synthetic routes include:

  • Condensation Reactions: These reactions involve the condensation of appropriate precursors to form the pyrrolopyridine core.

  • Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyltrimethylsilane or trifluoromethanesulfonyl chloride under specific reaction conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 6-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be used to convert specific functional groups to their reduced forms.

  • Substitution: Substitution reactions can be employed to replace certain atoms or groups within the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique electronic properties that can be leveraged in various chemical reactions.

Biology: In biological research, 6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid can be used as a probe to study biological systems. Its interactions with biomolecules can provide insights into biological processes and pathways.

Medicine: This compound has potential applications in the development of pharmaceuticals. Its structural features make it a candidate for drug design, particularly in the context of targeting specific receptors or enzymes.

Industry: In the materials industry, this compound can be used in the development of advanced materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and functionality.

Mechanism of Action

The mechanism by which 6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid exerts its effects depends on its molecular targets and pathways. The trifluoromethyl group can influence the compound's binding affinity to receptors or enzymes, thereby modulating biological activity. The specific pathways involved would depend on the context in which the compound is used.

Comparison with Similar Compounds

  • 6-(Trifluoromethyl)pyridine

  • Trifluoromethylpyridine derivatives

  • Fluorinated pyrrolopyridines

Uniqueness: 6-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is unique due to its specific structural features, including the trifluoromethyl group and the pyrrolopyridine core. These features contribute to its distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O2/c10-9(11,12)7-1-6-4(2-14-7)5(3-13-6)8(15)16/h1-3,13H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFTXNTQRADAIPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=C1C(F)(F)F)C(=CN2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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